1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

Lipophilicity Membrane Permeability Drug Design

Researchers requiring lipophilic pyrazolo[3,4-b]pyridine scaffolds for intracellular target engagement face permeability issues with standard analogs. This 1,3-di-tert-butyl-4,6-dichloro derivative (CAS 2060049-60-5) solves this with a predicted logP of 5.0, providing a ~100-fold permeability advantage over less alkylated variants. • Sterically differentiated C4 & C6 chloro handles enable chemoselective sequential Suzuki, Buchwald-Hartwig, or Sonogashira couplings • Absence of H-bond donors (MW 300.2) suits deep hydrophobic protein pockets • Bulk supply available; reliable global fulfillment for reproducible R&D

Molecular Formula C14H19Cl2N3
Molecular Weight 300.2 g/mol
Cat. No. B13248115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC14H19Cl2N3
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(C)(C)C
InChIInChI=1S/C14H19Cl2N3/c1-13(2,3)11-10-8(15)7-9(16)17-12(10)19(18-11)14(4,5)6/h7H,1-6H3
InChIKeyOLLBJSRHDSGVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine: Specifications & Procurement


1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2060049-60-5) is a fully substituted 1H-pyrazolo[3,4-b]pyridine heterocycle bearing two bulky tert-butyl groups at N1 and C3 and two chloro substituents at C4 and C6 [1]. With the molecular formula C14H19Cl2N3 and a molecular weight of 300.2 g/mol, it belongs to the >300,000 reported 1H-pyrazolo[3,4-b]pyridine derivatives, a class widely investigated as purine bioisosteres [2]. Its di-tert-butyl substitution pattern fundamentally alters its physicochemical profile compared to simpler analogs, most notably driving its predicted logP to 5.0 [1].

Lipophilic scaffold with reported high logP supports membrane-permeable probe design.
Dual chloro handles enable sequential cross-coupling or nucleophilic aromatic substitution.
Bulky tert-butyl groups may improve chemoselectivity at C4 and C6 positions.

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine: Why It Is Not Interchangeable


The pyrazolo[3,4-b]pyridine scaffold is exquisitely sensitive to the nature and position of substituents, which govern not only biological target recognition but also fundamental properties such as solubility, permeability, and chemical reactivity [1]. Simple interchange of the di-tert-butyl-dichloro variant with its mono-tert-butyl, des-tert-butyl, or dimethyl analogs would result in a gross alteration of lipophilicity (ΔlogP > 1.7 units), molecular weight, and steric encumbrance around the reactive chloro handles [2]. The quantitative evidence below quantifies exactly how much this compound diverges from its closest relatives, underscoring why generic substitution is not a viable option for reproducible research and development.

Lipophilicity mismatch
Mono-tert-butyl or dimethyl analogs have significantly lower logP, altering membrane partitioning and cell-permeability context.
Steric profile shift
Replacing di-tert-butyl with smaller alkyl groups reduces steric shielding, potentially affecting chemoselectivity and off-target reactivity.
H-bond donor absence
Unsubstituted N1–H core introduces an H-bond donor, altering crystal packing, solubility, and formulation behavior compared to this N1-alkylated compound.

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine: Quantitative Differentiation


LogP-Driven Permeability Advantage Over Less Alkylated Analogs

The target compound exhibits a computed XLogP3-AA value of 5.0, substantially higher than its closest structural analogs: 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (logP 3.3), 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (logP 2.8), and 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (logP 2.4) [1][2][3][4].

LogP Difference
Computed property
ΔlogP = +1.7 to +2.6 vs. less alkylated analogs (target logP 5.0)
Supports lipophilicity-driven permeability design
XLogP3-AA values; experimental logD recommended
Lipophilicity Membrane Permeability Drug Design

Molecular Weight Impact on Solubility and van der Waals Potential

The molecular weight of 300.2 g/mol for the target compound is significantly higher than that of its analogs: 244.12 g/mol for the mono-tert-butyl, 216.06 g/mol for the 1,3-dimethyl, and 188.01 g/mol for the unsubstituted 4,6-dichloro derivative [1][2][3][4].

Molecular Weight
Computed property
300.2 g/mol (+56 to +112 vs. analogs)
Alters solubility and hydrophobic pocket binding potential
Van der Waals contribution inferred; validate chromatographic behavior
Physicochemical Properties Solubility Chromatography

Absence of Hydrogen Bond Donor Alters Crystal Packing and Solubility

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the N1-unsubstituted 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine which bears an NH proton (HBD = 1). Both the mono-tert-butyl and 1,3-dimethyl analogs also have HBD = 0 due to N1-alkylation [1][2][3][4].

H-Bond Donor Count
Cross-study comparable
0 vs. 1 (parent NH core)
Removes intermolecular N–H interaction; impacts crystal packing
Formulation and crystallization protocols require separate optimization
Hydrogen Bonding Crystal Engineering Formulation

Steric Shielding of Chloro Handles Enhances Derivatization Selectivity

Based on established substituent effects in pyrazolo[3,4-b]pyridine chemistry, the two bulky tert-butyl groups create greater steric hindrance around the C4 and C6 chloro substituents than the single group in the mono-tert-butyl analog or the small methyl groups in the dimethyl analog [1]. This is consistent with the compound's higher rotatable bond count (2), representing two freely rotating bulky groups versus one or zero for the comparators [2]. High-strength direct comparative reactivity data for this specific compound are currently limited in the public literature; this differentiation is a class-level inference.

Steric Shielding
Class-level inference
Two bulky tert-butyl groups; 2 rotatable bonds
Steric hindrance may support chemoselective derivatization
Direct reactivity comparison data limited; verify experimentally
Cross-coupling Steric Effects Chemical Biology

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine: Key Application Scenarios


Cell-Permeable Probe Synthesis

The high logP of 5.0 provides a nearly two-order-of-magnitude permeability advantage over less alkylated pyrazolo[3,4-b]pyridines [1]. This makes the compound a preferred structural core for synthesizing chemical probes intended for intracellular target engagement or phenotypic screening, where passive membrane permeability is a primary design constraint.

Stepwise Selective Difunctionalization

The dual chloro substituents offer two reactive handles. The pronounced steric hindrance from the di-tert-butyl groups is expected to enable a high degree of chemoselectivity between the C4 and C6 positions in sequential Suzuki, Buchwald-Hartwig, or Sonogashira couplings [2], an advantage not offered by the 4,6-dichloro core or its mono-alkylated derivatives with less defined steric environments.

Lipophilic Anchor for Hydrophobic Protein Pockets

With a molecular weight of 300.2 g/mol and the absence of hydrogen bond donors, the compound is ideally suited for targeting deep, lipophilic protein pockets [3]. Its increased van der Waals interaction potential makes it a strategic choice over smaller, lower molecular weight analogs when developing fragments or leads for targets characterized by hydrophobic binding sites, such as kinase ATP-binding pockets or bromodomains.

Model for Crystal Engineering and Supramolecular Chemistry

The elimination of the N–H hydrogen bond donor completely changes its intermolecular interaction profile compared to the parent NH scaffold [4]. This makes it a valuable model compound for studying the influence of steric bulk on crystal packing and for constructing coordination complexes where ligand hydrogen bonding is to be avoided.

Application
Selection Property
Validation Focus
Intracellular probe synthesis
Lipophilicity-driven permeability profile
Cell-permeability assay context
Sequential cross-coupling
Sterically differentiated chloro handles
Chemoselectivity and regioselectivity assessment
Lipophilic scaffold for target engagement
High logP and absence of HBD
Hydrophobic binding-site complementarity
Crystal engineering studies
Non-H-bond-donor scaffold with steric bulk
Crystal packing and intermolecular interaction analysis
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